ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is a complex organic compound featuring an imidazole ring, a carbamimidoylsulfanyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate typically involves multi-step organic reactions. One common approach includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the carbamimidoylsulfanyl group via nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the carbamimidoylsulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-hydroxyhexanoate
- Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate
Uniqueness
Ethyl 6-{5-[(carbamimidoylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is unique due to its specific combination of functional groups and structural features. The presence of both the imidazole ring and the carbamimidoylsulfanyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H20N4O4S |
---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
ethyl 6-[5-(carbamimidoylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C13H20N4O4S/c1-2-21-10(19)6-4-3-5-9(18)11-8(7-22-12(14)15)16-13(20)17-11/h2-7H2,1H3,(H3,14,15)(H2,16,17,20) |
InChI Key |
GKLLFPWLYDCIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.